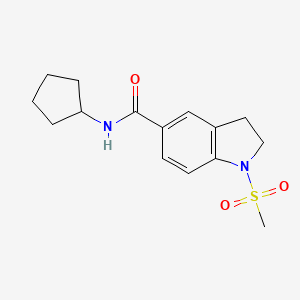![molecular formula C15H12ClFN2O2 B5878306 4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5878306.png)
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as CFTR inhibitor-172, is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating salt and water transport across epithelial tissues in the body. Mutations in the CFTR gene lead to cystic fibrosis, a life-threatening genetic disease that affects multiple organs. CFTR inhibitor-172 has emerged as a valuable tool for studying the function and regulation of CFTR in both normal and diseased states.
作用机制
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 binds to a specific site on the this compound protein and blocks its chloride ion channel activity. The binding site is located on the intracellular side of the this compound protein, near the ATP-binding site. This compound inhibitor-172 does not affect other ion channels or transporters in the cell, making it a highly specific inhibitor of this compound.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to decrease mucus viscosity and improve lung function in animal models of cystic fibrosis. It also reduces the formation of cysts in the kidneys of mice with polycystic kidney disease. This compound inhibitor-172 has been found to have no significant effects on other physiological parameters, such as blood pressure or heart rate.
实验室实验的优点和局限性
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 is a highly specific inhibitor of this compound, making it a valuable tool for studying the function and regulation of this compound in various tissues and disease models. It has a well-defined mechanism of action and can be used at low concentrations without affecting other ion channels or transporters in the cell. However, this compound inhibitor-172 has limited solubility in aqueous solutions and can be toxic at high concentrations. It also has a short half-life in vivo, requiring frequent dosing in animal studies.
未来方向
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has opened up new avenues for investigating the role of this compound in various diseases and developing new therapies for cystic fibrosis and other this compound-related disorders. Future research directions could include:
1. Developing more potent and selective this compound inhibitors with improved pharmacokinetic properties for in vivo studies.
2. Investigating the role of this compound in other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease.
3. Studying the regulation of this compound by other proteins and signaling pathways.
4. Developing new therapies for cystic fibrosis and other this compound-related disorders based on this compound inhibition or modulation.
合成方法
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of key intermediates, followed by coupling and deprotection steps. The final product is obtained in high purity and yield after purification by column chromatography and recrystallization.
科学研究应用
4-chloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide inhibitor-172 has been widely used in scientific research to investigate the function and regulation of this compound in various tissues and disease models. It has been shown to inhibit this compound-mediated chloride transport in epithelial cells, leading to a decrease in mucus viscosity and improved lung function in animal models of cystic fibrosis. This compound inhibitor-172 has also been used to study the role of this compound in other diseases, such as polycystic kidney disease and secretory diarrhea.
属性
IUPAC Name |
4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-3-1-10(2-4-11)15(21)18-9-14(20)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOULUXWDQEIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)


![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5878258.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)


![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)

![methyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5878324.png)
![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-({5-[(2-methoxyphenoxy)methyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5878336.png)